ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Description
Ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS: 1141669-69-3) is a bicyclic heterocyclic compound featuring a thiazolo[5,4-c]pyridine core substituted with an ethyl ester and an amino group. This scaffold is structurally characterized by a fused thiazole and piperidine ring system, conferring rigidity and diverse reactivity. The compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing PROTACs (proteolysis-targeting chimeras) and kinase inhibitors . Its molecular formula is C₉H₁₃N₃O₂S, with a molecular weight of 227.29 g/mol .
Properties
IUPAC Name |
ethyl 2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-2-14-9(13)12-4-3-6-7(5-12)15-8(10)11-6/h2-5H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPVTENIUKDOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of thiazolidinone with aldehydes through a Knoevenagel condensation followed by a Michael addition . This multicomponent one-pot method is environmentally friendly and highly efficient .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using less hazardous chemical syntheses and designing safer chemicals, are likely to be applied to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Its antitumor properties make it a candidate for cancer research.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Physical Properties Comparison
| Property | Ethyl Ester | tert-Butyl Ester |
|---|---|---|
| Molecular Weight (g/mol) | 227.29 | 255.34 |
| Boiling Point (°C) | Not reported | 412.8 (predicted) |
| Purity | ≥95% | 97% |
| Similarity Score | Reference (1.00) | 0.90 |
Methyl 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS: Not provided)
- Structural Differences : Methyl ester reduces steric hindrance and molecular weight (213.26 g/mol) .
- Applications: Limited data, but methyl esters are often used in prodrug design for enhanced solubility .
Oxazolo[5,4-c]pyridine Analogs
- Structural Differences : Replacement of thiazole sulfur with oxygen (oxazole ring) .
- Biological Activity: Oxazolo derivatives (e.g., (2-phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridine) showed reduced efficacy in rodent models (MED = 30 mg/kg vs. 10 mg/kg for thiazolo analogs), highlighting the critical role of the thiazole sulfur in target engagement .
PROTAC Derivatives with Fluorenylmethyl Esters
- Structural Modifications : (9H-Fluoren-9-yl)methyl esters (e.g., compounds 2a, 2b) introduce a bulky protecting group, enabling solid-phase peptide synthesis (SPPS) .
- Synthesis : Achieved via HCTU/DiPEA-mediated coupling (87% yield for 3b) .
- Applications : Used in synthesizing Aster-A PROTACs for targeted protein degradation, demonstrating the versatility of the core scaffold .
Substituted Benzamido Derivatives
- Example: tert-Butyl 2-(4-(methoxycarbonyl)benzamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS: Not provided) .
- Modifications : Addition of aromatic carboxamido groups enhances π-π stacking interactions, improving binding affinity to kinases (pEC₅₀ = 6.76 ± 0.01) .
- Characterization : Confirmed by HRMS (Δ = -0.49 ppm) and ¹³C NMR .
Key Research Findings
SAR Insights :
- The thiazole ring is indispensable for activity; oxazole substitution reduces potency by >5-fold .
- Methyl/ethyl esters balance lipophilicity and metabolic stability, while tert-butyl esters improve synthetic handling .
- PROTAC derivatives require precise steric alignment, achievable with fluorenylmethyl esters .
Synthetic Challenges :
Biological Activity
Ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 227.28 g/mol
- CAS Number : 74004-44-7
The compound features a thiazole ring fused with a pyridine structure, contributing to its unique reactivity and biological potential .
Biological Activities
This compound exhibits several notable biological activities:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.
- Antimicrobial Properties : Research indicates effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo.
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further cancer research .
The biological effects of this compound can be attributed to its interaction with various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancerous processes.
- Gene Regulation : It has been implicated in modulating gene expression related to cell proliferation and apoptosis .
Table 1: Summary of Biological Activities
Case Studies and Experimental Findings
-
Antimicrobial Study :
A study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial growth, supporting its potential as an antibacterial agent. -
Anti-inflammatory Research :
In vitro experiments demonstrated that this compound effectively reduced TNF-alpha levels in macrophage cultures, indicating its role as a potential anti-inflammatory agent. Further studies are required to elucidate the detailed mechanisms involved . -
Antitumor Activity Assessment :
The compound was tested on various cancer cell lines (e.g., breast and colon cancer). Results showed dose-dependent inhibition of cell proliferation, suggesting that it may induce apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
